2-(3,4-Dimethylphenyl)azepane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

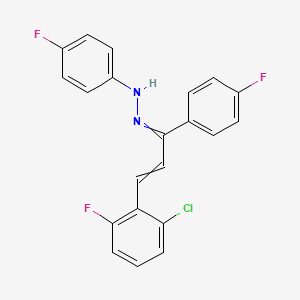

The compound 2-(3,4-Dimethylphenyl)azepane is a chemical structure that is related to the azepane family, which is a class of seven-membered heterocyclic compounds containing a nitrogen atom. Although the specific compound is not directly synthesized or analyzed in the provided papers, the research does cover related azepine compounds and their synthesis, which can offer insights into the properties and reactivity of 2-(3,4-Dimethylphenyl)azepane.

Synthesis Analysis

The synthesis of azepine derivatives is a topic of interest in the field of organic chemistry due to their potential applications. For instance, the paper titled "Synthesis of Methyl 7,9-Dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate and Its Analogues" describes a high-yielding five-step synthesis starting from 2,4-dimethylaniline, which is structurally related to 2-(3,4-Dimethylphenyl)azepane . This synthesis involves several steps, including N-alkylation, carbamoylation, hydrolysis, activation of the carboxylic acid, and intramolecular cyclization via a Friedel–Crafts reaction . Such a method could potentially be adapted for the synthesis of 2-(3,4-Dimethylphenyl)azepane by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

While the molecular structure of 2-(3,4-Dimethylphenyl)azepane is not directly reported, the structural studies of related organoboron compounds provide valuable information on the molecular geometry and bonding patterns that could be expected in azepine derivatives. For example, the paper on "Structural studies of organoboron compounds" reports the crystal structure of a related compound, which exhibits unique N–B and O–B distances . These findings can be useful in predicting the molecular geometry and electronic structure of 2-(3,4-Dimethylphenyl)azepane.

Chemical Reactions Analysis

Azepine derivatives are known to undergo various chemical reactions, which can be used to further modify their structure or to understand their reactivity. The paper "Rearrangement reactions of dimethyl 2,7-dimethyl-3H-azepine-3,6-dicarboxylate" discusses base-catalyzed reactions and rearrangements that are relevant to azepine chemistry . These reactions include the formation of different products under the influence of sodium methoxide or mineral acids, which highlights the versatility of azepine compounds in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of azepine derivatives can be inferred from the synthesis and structural studies of related compounds. For example, the synthesis of "2-Aryl-7,7-dimethyl-5,6,7,8-tetrahydrothieno[3,2-c]azepin-4-ones from 5,5-dimethyl-1,3-cyclohexanedione" provides insights into the reactivity of azepine derivatives with diketones . Additionally, the unusual reaction reported in "AN EXTREMELY UNUSUAL REACTION OF 2,3,4-TRIPHENYL-3-AZABICYCLO[3.2.0]HEPTA-1.4-DIENE WITH DIMETHYL ACETYLENEDICARBOXYLATE" demonstrates the potential for azepine derivatives to participate in novel reactions under specific conditions . These studies contribute to a better understanding of the chemical behavior and potential applications of azepine derivatives, including 2-(3,4-Dimethylphenyl)azepane.

Wissenschaftliche Forschungsanwendungen

Polymer Synthesis and Modification

Azepane derivatives have been utilized in the synthesis of novel polymers and the modification of existing polymeric materials. For example, azepane-based compounds have been involved in the synthesis of α,ω-bis(2,6-dimethylphenol)-poly(2,6-dimethyl-1,4-phenylene oxide) through phase transfer catalyzed polymerization, showcasing their role in creating materials with specific microstructures and functionalities (Percec & Wang, 1990). Similarly, azepanes have been implicated in the preparation of telechelic polymers by oxidative coupling copolymerization, highlighting their potential in producing materials with defined end-group functionalities (Wei, Challa, & Reedijk, 1991).

Antineoplastic Research

Research into azepine derivatives for their antineoplastic (anti-cancer) potential has been explored, with some compounds synthesized for this purpose. Although preliminary data for certain thieno[2,3-b]azepin-4-ones did not indicate significant antineoplastic activity, the exploration into these compounds reflects ongoing interest in azepane structures for potential therapeutic applications (Koebel, Needham, & Blanton, 1975).

Synthesis of Iminosugars

Azepane derivatives have also been synthesized from d-mannose for the exploration of their glycosidase inhibition properties. This research indicates the versatility of azepane structures in synthesizing novel compounds with potential biological activity, including weak but selective inhibition against α-l-fucosides, which could have implications in developing treatments or studying disease mechanisms (Estévez et al., 2010).

Development of New Therapeutic Agents

A critical review of azepane-based motifs in drug discovery has underscored their pharmacological significance across a range of therapeutic applications. The structural diversity of azepane derivatives contributes to the discovery of new therapeutic agents, with over 20 FDA-approved azepane-based drugs for treating various diseases. This review highlights the broad potential of azepane structures in medicinal chemistry and drug development, covering areas such as anticancer, antimicrobial, and anti-Alzheimer's disease agents (Zha et al., 2019).

Zukünftige Richtungen

Azepane-based compounds continue to play a significant role due to their different biological activities such as anti-cancer, antimicrobial, anti-Alzheimer’s disease, and anticonvulsant activity. New synthetic methods for the construction of azepane derivatives endowed with relevant biological activity and good pharmacological profiles are expected in the near future .

Eigenschaften

IUPAC Name |

2-(3,4-dimethylphenyl)azepane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N/c1-11-7-8-13(10-12(11)2)14-6-4-3-5-9-15-14/h7-8,10,14-15H,3-6,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSKVAARLNUFARJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2CCCCCN2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405850 |

Source

|

| Record name | 2-(3,4-dimethylphenyl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dimethylphenyl)azepane | |

CAS RN |

887361-07-1 |

Source

|

| Record name | 2-(3,4-dimethylphenyl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

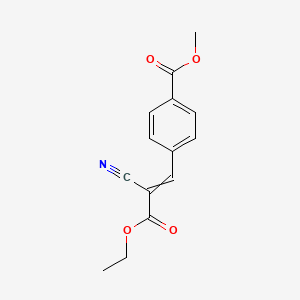

![Methyl 3-[[2-(benzenesulfonyl)-2-nitroethenyl]amino]benzoate](/img/structure/B1309297.png)

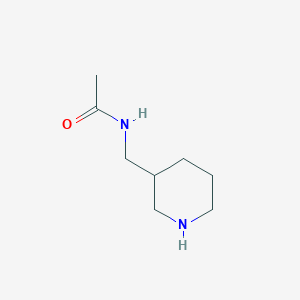

![1-Allyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1309307.png)

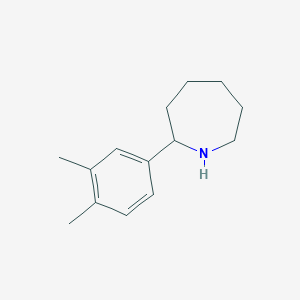

![Imidazo[2,1-b]thiazol-6-ylmethanamine](/img/structure/B1309308.png)

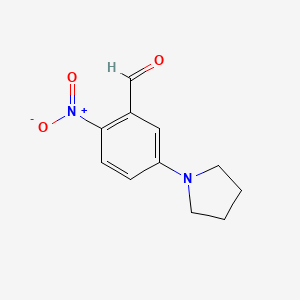

![N'-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}isonicotinohydrazide](/img/structure/B1309309.png)

![4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl 2-phenylacetate](/img/structure/B1309313.png)